molecular formula C23H34N6O2Si B8490489 N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine

N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B8490489
M. Wt: 454.6 g/mol
InChI Key: MHGPGQCQXHMBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group, the morpholin-4-yl-ethyl group, and the trimethylsilanyl-ethoxymethyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a useful tool for biochemical studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which share the core structure but differ in the substituents attached to the core. Examples include:

  • 4-methoxyphenethylamine
  • 2-(4-chlorophenyl)ethylamine
  • 2-phenylethylamine hydrochloride

Uniqueness

What sets N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H34N6O2Si

Molecular Weight

454.6 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C23H34N6O2Si/c1-32(2,3)16-15-31-18-29-22-20(21(27-29)19-7-5-4-6-8-19)17-25-23(26-22)24-9-10-28-11-13-30-14-12-28/h4-8,17H,9-16,18H2,1-3H3,(H,24,25,26)

InChI Key

MHGPGQCQXHMBGM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=NC(=NC=C2C(=N1)C3=CC=CC=C3)NCCN4CCOCC4

Origin of Product

United States

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